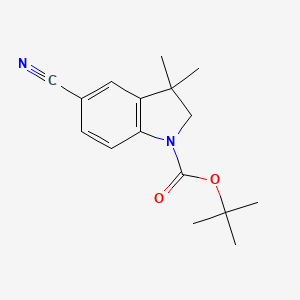

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate

Description

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate is a heterocyclic organic compound featuring an indoline core, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The molecule is substituted with a cyano group at the 5-position, two methyl groups at the 3,3-positions, and a tert-butyl carboxylate ester at the 1-position. This combination of functional groups confers unique physicochemical properties, including low hydrogen-bond-donor capacity, moderate polarity, and steric hindrance due to the bulky tert-butyl and dimethyl groups. Indoline derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes, while the cyano group may serve as a reactive handle for further functionalization .

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 5-cyano-3,3-dimethyl-2H-indole-1-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-16(4,5)12-8-11(9-17)6-7-13(12)18/h6-8H,10H2,1-5H3 |

InChI Key |

RMLBJBQEWNFCBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)C#N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate

General Synthetic Strategy

The synthetic approach to this compound generally involves:

- Construction of the indoline ring system with appropriate substitution.

- Introduction of the cyano group at the 5-position.

- Installation of the tert-butyl carbamate protecting group on the nitrogen atom.

- Incorporation of the 3,3-dimethyl substitution on the indoline ring.

These steps can be achieved via a combination of nucleophilic substitution, cyclization, carbamate protection, and functional group transformations.

Literature-Reported Synthetic Routes

Preparation of 3,3-Dimethylindoline Core

A key intermediate in the synthesis is the 3,3-dimethylindoline scaffold. This can be accessed through Dieckmann condensation or intramolecular cyclization methods starting from appropriately substituted anilines or benzonitriles.

For example, in the synthesis of 3-oxindole derivatives (structurally related to indolines), alkylation of Boc-protected amines followed by Dieckmann condensation using lithium bis(trimethylsilyl)amide (LiHMDS) has been reported to yield 3-amino-4,6-dimethylindoline derivatives.

The reaction conditions typically involve anhydrous tetrahydrofuran (THF) as solvent, low temperature (0 °C) addition of LiHMDS, followed by stirring at room temperature for 24 hours. Quenching with saturated ammonium chloride solution and extraction with ethyl acetate yields the intermediate amine compound ready for further transformation.

Introduction of the Cyano Group

The cyano substituent at the 5-position can be introduced via nucleophilic substitution or by using cyano-containing starting materials.

Nitroolefins treated with potassium cyanide (KCN) in methanol have been used to prepare nitrocyanides, which upon reduction yield cyano-substituted amines. This methodology can be adapted to introduce the cyano group on the aromatic ring prior to cyclization.

Alternatively, starting materials such as 2-amino-4,6-dimethylbenzonitrile can be used to build the indoline core with the cyano group already in place.

Boc Protection of the Indoline Nitrogen

The nitrogen atom of the indoline ring is protected using tert-butyl carbamate (Boc) groups to afford the tert-butyl 1-carboxylate derivative.

Protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base such as triethylamine (TEA) in anhydrous solvents like THF.

The reaction is usually carried out at 0 °C to room temperature for 1-2 hours, followed by aqueous workup and extraction to isolate the Boc-protected product.

Representative Experimental Procedure

The following is a summary of a representative synthetic sequence adapted from the literature for preparing this compound:

Analytical Data and Characterization

The identity and purity of this compound are confirmed by:

Nuclear Magnetic Resonance (NMR): Characteristic signals for tert-butyl group (singlet near 1.4 ppm), aromatic protons, and methyl groups on the indoline ring. The cyano group typically shows no proton signal but can be inferred from carbon signals in ^13C NMR.

Infrared Spectroscopy (IR): Strong absorption band near 2250 cm^-1 corresponding to the nitrile (C≡N) stretch; carbamate carbonyl (C=O) absorption around 1700 cm^-1; broad N–H stretch if unprotected amine is present.

Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound, confirming the presence of tert-butyl carbamate and cyano substituent.

Melting Point: Crystallized products typically show sharp melting points indicative of purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Route via Nitroolefin + KCN | Route via Boc Protection + Dieckmann Condensation | Comments |

|---|---|---|---|

| Starting Materials | Nitroolefins, KCN, methanol | 2-Amino-4,6-dimethylbenzonitrile, Boc2O, LiHMDS | Both require careful handling of reagents |

| Reaction Conditions | Mild, room temp to reflux | Low temp (0 °C), anhydrous conditions | LiHMDS requires inert atmosphere |

| Yield | Moderate to good | Generally high yields reported | Boc protection and cyclization efficient |

| Purification | Crystallization from methanol | Extraction and chromatography | Both yield crystalline products |

| Scalability | Moderate | High, suitable for multi-gram synthesis | Boc protection widely used in industry |

The preparation of this compound involves strategic construction of the indoline ring with 3,3-dimethyl substitution, introduction of the cyano group at the 5-position, and protection of the nitrogen with a tert-butyl carbamate group. Literature reports indicate that starting from cyano-substituted anilines or benzonitriles followed by Boc protection and Dieckmann condensation is an effective and high-yielding route. Alternative methods include nucleophilic substitution of nitroolefins with cyanide sources.

Analytical characterization confirms the structure and purity of the final compound. The methods described are reproducible and scalable, making them suitable for research and potential industrial application.

Scientific Research Applications

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The indoline core can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

- Polarity: Both compounds exhibit similar topological polar surface areas (~53.3 Ų) due to shared functional groups (cyano, ester), suggesting comparable solubility profiles in polar solvents.

- Synthetic Utility : The dihydropyridine’s partial saturation allows for further hydrogenation to piperidine derivatives, whereas the indoline’s aromaticity enhances thermal stability .

Reactivity and Functionalization

- Cyano Group Reactivity: Both compounds can undergo nucleophilic additions or reductions (e.g., to amines). However, steric shielding in the indoline derivative may slow such reactions.

- Ester Hydrolysis : The tert-butyl ester in both compounds is resistant to basic hydrolysis but cleavable under acidic conditions, a critical feature for protective group strategies.

Crystallographic and Packing Behavior

Tools such as SHELXL () and WinGX/ORTEP () are commonly employed for refining and visualizing such structures.

Biological Activity

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : Not provided in the sources.

The compound features an indoline structure, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with receptors that play crucial roles in signal transduction pathways, thereby modulating physiological responses.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that the compound may cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, which is critical for eliminating cancerous cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess:

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The findings demonstrated that:

- The compound showed significant cytotoxicity against several cancer cell lines.

- Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

Study 2: Antimicrobial Activity

Another research article assessed the antimicrobial properties of indole derivatives. This compound was tested against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.